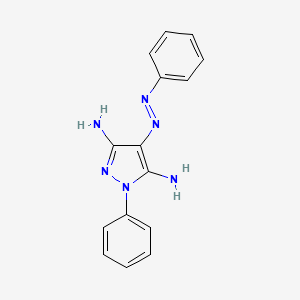
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Übersicht
Beschreibung
5-imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine is a member of phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine and its derivatives have been extensively studied in the field of chemical synthesis. A study by Awad (1993) details the synthesis of novel heterocyclo-substituted 4,4′-bi-pyrazolyl dithiocarbamate derivatives. These compounds were screened against various bacteria and fungi, indicating their potential in antimicrobial applications.
Antibacterial and Antifungal Activities
Research has also focused on the antibacterial and antifungal properties of derivatives of this compound. For example, Ammar et al. (2016) synthesized a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives and evaluated their antibacterial and antifungal activities. Most of the tested compounds showed significant activities, highlighting the potential of these derivatives in developing new antimicrobial agents.
Synthesis of Heterocycles
The compound has also been used as a precursor for synthesizing various heterocycles. Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing a variety of pyrazolo[3,4-b][1,8]naphthyridines, which have applications in the development of new chemical entities with potential pharmaceutical properties.
Potential Anti-HIV-1 NNRT Inhibitors
The compound and its derivatives have been explored for potential anti-HIV applications. Kasralikar et al. (2019) synthesized a series of pyrazolo[3.4,d]thiazole hybrids as potential anti-HIV-1 NNRT inhibitors. These studies indicate the compound's utility in developing novel therapeutic agents against HIV.
Liquid Crystalline Properties
Derivatives of 5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine have been used in the study of liquid crystals. Thaker et al. (2007) synthesized and characterized new liquid crystalline compounds with a 1,3,5-trisubstituted pyrazole in the mesogenic core, contributing to the field of materials science and engineering.
Eigenschaften
CAS-Nummer |
70649-20-6 |
|---|---|
Produktname |
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine |
Molekularformel |
C15H14N6 |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
1-phenyl-4-phenyldiazenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C15H14N6/c16-14-13(19-18-11-7-3-1-4-8-11)15(17)21(20-14)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,20) |
InChI-Schlüssel |
JDBSGKGTKLQVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
Andere CAS-Nummern |
70649-20-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

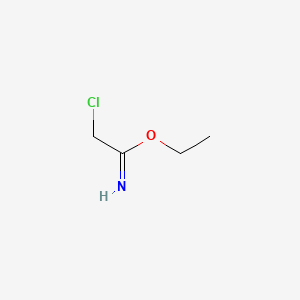
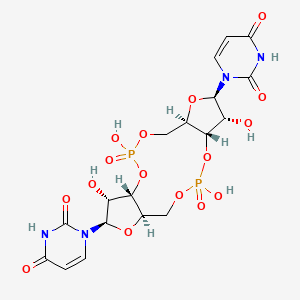

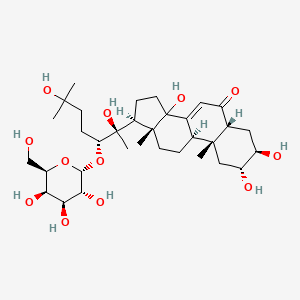
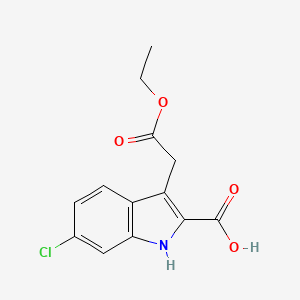
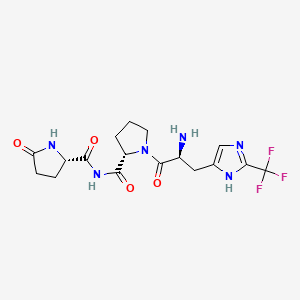
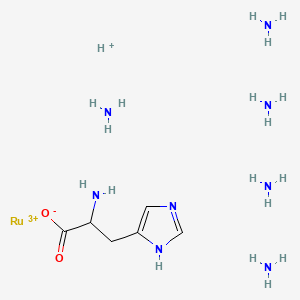
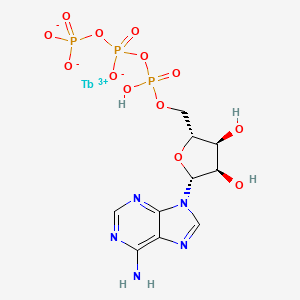
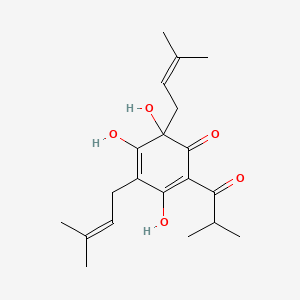

![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)


